molecular formula C17H13N3O5S2 B2688822 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 349620-06-0

3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2688822
CAS No.: 349620-06-0
M. Wt: 403.43
InChI Key: DEMKHTLVIODHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound featuring a thiazole ring, a benzamide group, and a nitrophenyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Sulfonylation: The thiazole derivative is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated thiazole with 3-methylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the thiazole formation and sulfonylation steps, and automated systems for the amidation process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-2 position.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: 3-methylbenzoic acid and 5-((4-nitrophenyl)sulfonyl)thiazole-2-amine.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity . Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The nitrophenyl sulfonyl group is known to enhance the bioavailability and metabolic stability of drug molecules .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the conjugated system present in its structure.

Mechanism of Action

The mechanism by which 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide exerts its effects involves the interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl sulfonyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylsulfonylthiazole derivatives: These compounds share the sulfonylthiazole core but differ in the substituents on the thiazole ring.

    Benzamide derivatives: Compounds like N-(4-nitrophenylsulfonyl)benzamide share the benzamide and sulfonyl groups but lack the thiazole ring.

Uniqueness

3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to the combination of the thiazole ring, nitrophenyl sulfonyl group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-11-3-2-4-12(9-11)16(21)19-17-18-10-15(26-17)27(24,25)14-7-5-13(6-8-14)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMKHTLVIODHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.